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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethoxypyridine

Cat. No.: B3010514 Get Quote

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the

backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged

structure, prized for its electronic properties, ability to engage in hydrogen bonding, and

metabolic stability. The strategic functionalization of this ring system is a cornerstone of modern

molecular design. 2-Bromo-4,6-dimethoxypyridine emerges as a highly valuable, albeit

specialized, building block in this context. Its utility is defined by the precise arrangement of its

functional groups: a reactive bromine atom at the 2-position, which serves as a versatile handle

for carbon-carbon and carbon-heteroatom bond formation, and two electron-donating methoxy

groups at the 4- and 6-positions. These methoxy groups are not merely passive substituents;

they modulate the electronic character of the pyridine ring, influencing the reactivity of the

bromine and providing additional points for interaction or future modification.

This guide, intended for researchers, chemists, and drug development professionals, provides

a comprehensive technical overview of 2-Bromo-4,6-dimethoxypyridine, from its fundamental

properties and synthesis to its application in the construction of complex molecular

architectures.

Section 1: Molecular Profile and Physicochemical
Properties
A precise understanding of a reagent's fundamental properties is critical for its effective use in

synthesis and for the characterization of its derivatives.
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Property Value Source

CAS Number 276251-83-3 [1]

Molecular Formula C₇H₈BrNO₂ [1]

Molecular Weight 218.05 g/mol [1]

Appearance
Predicted: Off-white to pale

yellow solid
-

Solubility

Expected to be soluble in

common organic solvents

(e.g., DCM, THF, Ethyl

Acetate, DMSO)

-

Storage Conditions

Store in a cool, dry place,

sealed in dry, under an inert

atmosphere (Room

Temperature)

[1]

Section 2: Synthesis and Mechanistic
Considerations
While specific literature detailing the synthesis of 2-Bromo-4,6-dimethoxypyridine is not

abundant, a plausible and efficient synthetic route can be designed based on established

pyridine chemistry, likely starting from a commercially available precursor like 2-amino-4,6-

dimethoxypyrimidine or by constructing the ring. A common strategy involves the

functionalization of a pre-existing dimethoxypyridine core.

Proposed Synthetic Pathway: Sandmeyer Reaction
A reliable method to introduce a bromine atom at the 2-position of a pyridine ring, especially

when a 2-amino precursor is available, is the Sandmeyer reaction. This classic transformation

proceeds via a diazonium salt intermediate.
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Proposed Synthesis of 2-Bromo-4,6-dimethoxypyridine

2-Amino-4,6-dimethoxypyridine

Pyridinium Diazonium Salt
(Intermediate)

  NaNO₂, HBr, H₂O
  0-5 °C

2-Bromo-4,6-dimethoxypyridine

  CuBr
  Heat

Click to download full resolution via product page

Caption: Proposed synthetic route via the Sandmeyer reaction.

Causality and Experimental Rationale: The choice of the Sandmeyer reaction is deliberate. The

2-amino group is an excellent precursor for diazotization. The reaction is typically performed in

a strong acidic medium (HBr) at low temperatures (0-5 °C) to ensure the stability of the

diazonium salt intermediate. The subsequent introduction of a copper(I) bromide (CuBr)

catalyst facilitates the displacement of the diazonium group with a bromide ion, yielding the

target product with high regioselectivity. This method avoids the direct bromination of the 4,6-

dimethoxypyridine ring, which could lead to a mixture of isomers due to the activating nature of

the methoxy groups.

Detailed Experimental Protocol (Prophetic)
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer,

suspend 2-amino-4,6-dimethoxypyrimidine (1 equiv.) in an aqueous solution of hydrobromic

acid (48%, ~3-4 equiv.). Cool the mixture to 0 °C in an ice-salt bath.
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Diazonium Salt Formation: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in a

minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring

the temperature is maintained below 5 °C. Stir the reaction mixture for 30-45 minutes at this

temperature.

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I)

bromide (CuBr, 1.2 equiv.) in HBr. Add the freshly prepared diazonium salt solution slowly to

the CuBr mixture.

Workup and Purification: Allow the reaction to warm to room temperature and then gently

heat (e.g., to 50-60 °C) until nitrogen evolution ceases. Cool the mixture, extract the product

with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can

then be purified by column chromatography on silica gel.

Section 3: Spectroscopic Characterization
Accurate structural confirmation is paramount. While experimental spectra for this specific

compound are not readily available in public databases, its expected spectral characteristics

can be reliably predicted based on analogous structures.[2][3][4]
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Technique Predicted Data

¹H NMR

(400 MHz, CDCl₃): The spectrum is expected to

be simple due to the molecule's symmetry. Two

singlets are predicted: one in the aromatic

region (δ ~6.0-6.5 ppm) corresponding to the

two equivalent protons at C3 and C5, and

another singlet in the upfield region (δ ~3.8-4.0

ppm) corresponding to the six equivalent

protons of the two methoxy groups.

¹³C NMR

(100 MHz, CDCl₃): Four signals are predicted.

The carbon attached to bromine (C2) would be

significantly downfield. The methoxy-bearing

carbons (C4 and C6) would be highly shielded

and appear further upfield. The protonated

carbons (C3 and C5) would appear in the

aromatic region, and the methoxy carbons (-

OCH₃) would be the most upfield signal (δ ~55-

60 ppm).

Mass Spec.

(EI, 70 eV): The mass spectrum will exhibit a

characteristic isotopic pattern for a

monobrominated compound. Two molecular ion

peaks, [M]⁺ and [M+2]⁺, of nearly equal

intensity will be observed, corresponding to the

⁷⁹Br and ⁸¹Br isotopes, respectively. Key

fragmentation would likely involve the loss of the

bromine atom and/or methyl groups from the

methoxy substituents.

Protocol: Acquiring ¹H and ¹³C NMR Spectra[2][3]
Sample Preparation: Dissolve approximately 10-15 mg of 2-Bromo-4,6-dimethoxypyridine
in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard 30-

degree pulse angle with a relaxation delay of 1-2 seconds. Acquire 16-32 scans to ensure a

good signal-to-noise ratio.

¹³C NMR Acquisition: On the same instrument (operating at 100 MHz for ¹³C), acquire the

spectrum with proton decoupling. Use a 45-degree pulse angle and a relaxation delay of 2

seconds. A higher number of scans (e.g., 1024-2048) will be necessary.

Data Processing: Process the acquired Free Induction Decays (FIDs) with a standard

Fourier transformation. Reference the spectra to the TMS signal (¹H) or the residual solvent

peak of CDCl₃ (77.16 ppm for ¹³C).

Section 4: Applications in Drug Discovery &
Medicinal Chemistry
The true value of 2-Bromo-4,6-dimethoxypyridine lies in its application as a versatile

intermediate in the synthesis of more complex molecules. The bromine atom at the 2-position is

ideally situated for participation in palladium-catalyzed cross-coupling reactions, which are

foundational technologies in modern drug discovery.[5][6]
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Drug Discovery Workflow

2-Bromo-4,6-dimethoxypyridine
(Building Block)

Cross-Coupling Reaction
(e.g., Suzuki, Buchwald-Hartwig)

Diverse Compound Library
(Substituted Pyridines)

 Introduce R¹ (Aryl, Heteroaryl)
 or R² (Amine)

High-Throughput Screening
(Biological Assays)

Hit Identification

Lead Optimization
(SAR Studies)

Drug Candidate
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Caption: General workflow for utilizing the building block in drug discovery.
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Key Reactions and Mechanistic Insight
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by

coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester). This

allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-

position, creating biaryl structures common in kinase inhibitors and other targeted therapies.

[5]

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the bromopyridine

with a primary or secondary amine. It is an indispensable tool for synthesizing 2-

aminopyridine derivatives, which are key pharmacophores in numerous biologically active

molecules.[5]

Suzuki-Miyaura Catalytic Cycle

Pd(0)Ln

Ar-Pd(II)-Br
Ln

 Oxidative
 Addition
 (Ar-Br)

Ar-Pd(II)-R
Ln

 Transmetalation
 (R-B(OH)₂)

 

 

Ar-R

 Reductive
 Elimination
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling (Representative)[5]
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Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 2-Bromo-4,6-dimethoxypyridine (1 equiv.), the desired arylboronic acid

(1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or

Cs₂CO₃, 2-3 equiv.).

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or

Toluene/Ethanol/Water.

Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress

by TLC or LC-MS.

Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with

water and brine. Dry the organic layer, concentrate, and purify the residue by column

chromatography to yield the 2-aryl-4,6-dimethoxypyridine product.

Section 5: Commercial Availability and Procurement
2-Bromo-4,6-dimethoxypyridine is available from various chemical suppliers catering to the

research and development sector. When procuring this reagent, it is essential to request a

Certificate of Analysis (CoA) to verify its purity and identity.

Supplier Product Number (Example) Purity

Sunway Pharm Ltd. CB55604 97%

Other potential suppliers may

include Sigma-Aldrich, Combi-

Blocks, Enamine, etc.

Researchers should consult

current catalogs.

- -

Conclusion
2-Bromo-4,6-dimethoxypyridine represents more than just another chemical reagent; it is a

precisely designed tool for molecular construction. Its symmetric nature and the well-defined

reactivity of its bromine substituent make it an ideal starting point for creating focused libraries

of novel compounds. By leveraging powerful cross-coupling methodologies, researchers can
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efficiently explore new chemical space, accelerating the journey from a synthetic building block

to a potential therapeutic candidate. This guide provides the foundational knowledge—from

synthesis to application—required to fully exploit the potential of this versatile pyridine

derivative in the demanding field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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